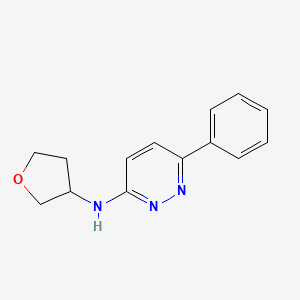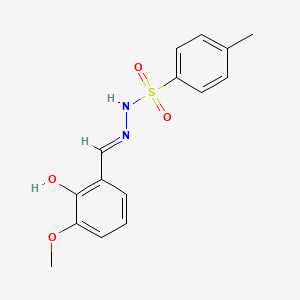![molecular formula C23H32N2O2 B5971405 2-[3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5971405.png)
2-[3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is also known as MPMP and has been studied for its ability to interact with various biological systems.
Wirkmechanismus
The mechanism of action of MPMP is not fully understood, but it is believed to interact with various biological systems. MPMP has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and depression. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MPMP has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. MPMP has also been shown to increase the levels of several neurotransmitters, including dopamine and serotonin. Additionally, MPMP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPMP in lab experiments include its high potency, specificity, and selectivity. MPMP has been shown to have a high affinity for its target receptors and enzymes, making it an ideal tool for studying their function. However, the limitations of using MPMP in lab experiments include its potential for off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on MPMP. One area of interest is the development of more potent and selective analogs of MPMP for use as therapeutic agents. Another area of interest is the investigation of the long-term effects of MPMP on brain function and behavior. Additionally, the potential for MPMP to interact with other biological systems, such as the immune system, should be explored. Finally, the development of new synthesis methods for MPMP could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
The synthesis of MPMP involves the reaction of 2-(3-bromophenoxy)ethanol with 3-[methyl(2-phenylethyl)amino]-1-piperidinecarboxaldehyde in the presence of a palladium catalyst. The resulting product is then reduced to form 2-[3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol. This synthesis method has been optimized to produce high yields of MPMP with high purity.
Wissenschaftliche Forschungsanwendungen
MPMP has been studied for its potential as a therapeutic agent in several areas of scientific research. It has been shown to have anti-inflammatory properties, neuroprotective effects, and analgesic effects. MPMP has also been studied for its potential as a treatment for anxiety and depression.
Eigenschaften
IUPAC Name |
2-[3-[[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methyl]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-24(14-12-20-7-3-2-4-8-20)22-10-6-13-25(19-22)18-21-9-5-11-23(17-21)27-16-15-26/h2-5,7-9,11,17,22,26H,6,10,12-16,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUBLUYZKZAXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCN(C2)CC3=CC(=CC=C3)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-({3-[Methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5971324.png)
![3-(4-fluorophenyl)-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5971332.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5971349.png)

![2-[2-(3-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5971370.png)
![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B5971378.png)
![2-[4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5971386.png)
![(1-{[1-(1,3-benzoxazol-2-yl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5971393.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5971397.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide](/img/structure/B5971411.png)
![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5971416.png)

![{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B5971433.png)